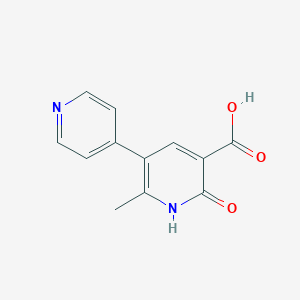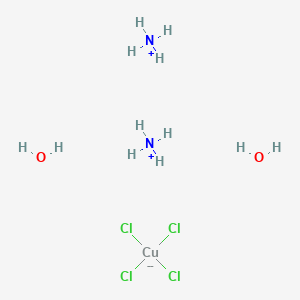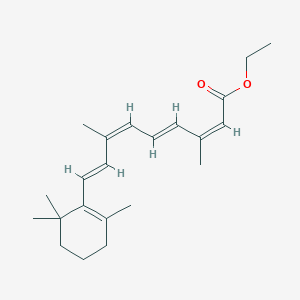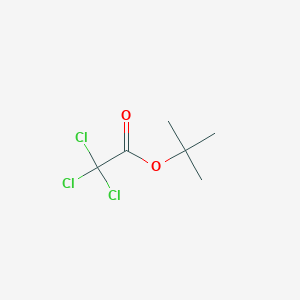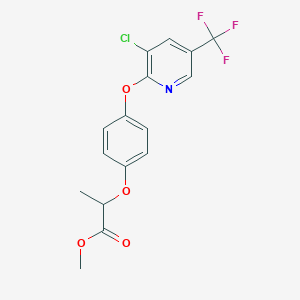
Haloxyfop-methyl
Übersicht
Beschreibung
Haloxyfop-methyl is a chiral herbicide that was initially introduced as a racemic mixture but was later predominantly used in the form of "haloxyfop-P-methyl," which is enriched in the R-enantiomer responsible for the herbicidal activity. This herbicide is used to control grassy weeds in dicotyledonous crops by inhibiting lipid synthesis and inducing oxidative stress .
Synthesis Analysis
The synthesis of haloxyfop-methyl involves creating a methyl ester of haloxyfop, which is then used in various formulations. The synthesis process is not detailed in the provided papers, but the preparation of haloxyfop-R-methyl loaded in poly(methylmethacrylate) (PMMA) nano-capsules through emulsion polymerization is mentioned, indicating advanced methods for herbicide delivery .
Molecular Structure Analysis
Haloxyfop-methyl's molecular structure includes a chiral center, which is crucial for its biological activity. The R-enantiomer is the active form, while the S-enantiomer is less active. The molecular structure allows for the rapid hydrolysis of the methyl ester to haloxyfop acid in plants and soil .
Chemical Reactions Analysis
In soil, haloxyfop-methyl undergoes rapid ester cleavage, followed by further degradation and chiral inversion, where the S-enantiomer is rapidly converted to the R-enantiomer. This process is biologically mediated, as evidenced by the lack of degradation and inversion in sterile soil . In plants, however, no interconversion between enantiomers is observed, and metabolism is nonenantioselective .
Physical and Chemical Properties Analysis
Haloxyfop-methyl's physical and chemical properties include its rapid absorption and translocation in plants, as well as its conversion to haloxyfop acid and other polar products. The persistence of haloxyfop in soil follows an exponential decay with a half-life of a few days, and it can affect soil microbial communities by reducing bacterial diversity in the early stages of application .
Relevant Case Studies
Several case studies highlight the environmental and biological impacts of haloxyfop-methyl. For instance, the development of resistance in Japanese foxtail (Alopecurus japonicus) to haloxyfop-R-methyl due to continuous use and genetic mutations in the target enzyme acetyl-CoA carboxylase (ACCase) is a significant case of herbicide resistance . Additionally, the effects of haloxyfop and its methyl ester on the elongation and respiration of corn and soybean roots have been studied, showing species-specific responses to the herbicide . The impact of haloxyfop-R-methyl on bacterial diversity in the rhizosphere soil of Spartina alterniflora and the development of an enzyme-linked immunosorbent assay (ELISA) for rapid detection of haloxyfop-P-methyl in agricultural samples are also notable studies . Lastly, the developmental defects induced by haloxyfop-P-methyl in zebrafish embryos through oxidative stress and anti-vasculogenesis provide insights into the potential environmental risks of this herbicide .
Wissenschaftliche Forschungsanwendungen
Weed Control in Agriculture
- Field : Agriculture
- Application : Haloxyfop-methyl is used to control weeds in groundnut crops . It is applied in combination with poultry manure .
- Method : The specific methods of application are not detailed in the source, but it typically involves spraying the herbicide onto the crops .
- Results : The application of haloxyfop-R-methyl in combination with 1.5 tonnes of poultry manure reduced crop injury, enhanced weed control efficiency, and increased the yield of groundnut .
Plant Physiology Research
- Field : Plant Physiology
- Application : Haloxyfop-methyl is used to study the responses of plants (specifically green foxtail and proso millet) under different water stress conditions .
- Method : The plants were grown under high water stress for 3 days before and 3 days after foliar applications of the methyl ester of haloxyfop .
- Results : Plants growing under high water stress developed less herbicide injury than plants growing under low water stress . There was a 32% reduction in the retention of haloxyfop sprays by proso millet when growing under high water stress .
Microbial Ecology
- Field : Microbial Ecology
- Application : Haloxyfop-methyl is used to study its influence on bacterial diversity in soil .
- Method : The specific methods of application are not detailed in the source, but it typically involves applying the herbicide to the soil and then analyzing the bacterial diversity .
- Results : Application of haloxyfop treatment increased the relative abundance of the genera Pseudomonas, Acinetobacter, Pontibacter, Shewanella, and Aeromonas . Strains isolated from these genera can degrade herbicides efficiently, which possibly played a role in the degradation of haloxyfop .
Pharmacology and Toxicology Research
- Field : Pharmacology and Toxicology
- Application : Haloxyfop-R and its methyl ester have been used in studies of absorption, distribution, metabolism, and excretion, acute toxicity, short-term studies of toxicity, and genotoxicity .
- Method : The specific methods of application are not detailed in the source, but it typically involves administering the herbicide to the test subjects and then analyzing the results .
- Results : The results are not detailed in the source, but these types of studies typically aim to understand the potential health impacts of the herbicide .
Soil Microbial Activity and Diversity
- Field : Applied Microbiology
- Application : Haloxyfop-P-methyl is used to investigate whether the diversity and function of soil microbial communities are significantly influenced by one-off applications of this herbicide .
- Method : The herbicide is applied to the soil at its recommended doses over multiple time points (1, 3, 7, 14, 30, and 60 days), and then the microbial activity and diversity are analyzed .
Ecotoxicology Research
- Field : Ecotoxicology
- Application : Haloxyfop-P-methyl ester (HPME) is used to evaluate the effects on the anti-predatory behavior of female Swiss mice exposed to it .
- Method : The animals were divided into groups: non-exposed (control) and exposed (route: i.p., for 2 days) to different herbicide concentrations (2.7×10^-4 g/kg and 2.7×10^-2 g/kg of body weight), which were considered environmentally relevant predicted concentrations .
- Results : Animals exposed to the herbicide were incapable of recognizing the snake as a potential predator. Animals in the control group, exposed to a real snake (Pantherophis guttatus) remained longer in the safety zone of the test device, presented lower frequency of self-grooming behaviors for a shorter period-of-time, besides showing longer freezing time, which was not observed in animals exposed to HPME .
Safety And Hazards
Zukünftige Richtungen
The European Commission directive 2006/141/EC states that haloxyfop residue levels should not exceed 0.003 mg/kg in ready-to-feed infant formula . This indicates a need for continued monitoring and regulation of Haloxyfop-P-methyl use in agriculture, particularly considering its potential impact on food safety.
Eigenschaften
IUPAC Name |
methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWTRQUCLNFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024123 | |
| Record name | Haloxyfop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haloxyfop-methyl | |
CAS RN |
69806-40-2 | |
| Record name | Haloxyfop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-methyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-[4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HO742968B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



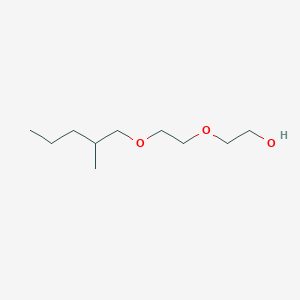
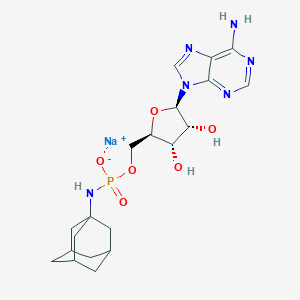


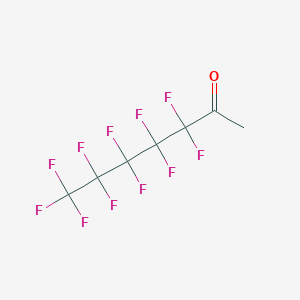
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)



